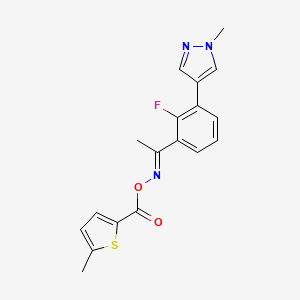
Ppo-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ppo-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a polyphenol oxidase inhibitor, which means it can inhibit the activity of polyphenol oxidase enzymes. These enzymes are involved in the browning of fruits and vegetables, as well as various other biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-5 typically involves the oxidative polymerization of phenolic compounds. One common method is the oxidative coupling of 2,6-disubstituted phenols using a copper/amine catalyst and oxygen gas as the oxidant . The reaction is carried out in a solvent such as nitrobenzene/pyridine at room temperature, resulting in the formation of this compound with high molecular weight and yield.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using suspension polymerization techniques. This method involves the polymerization of phenolic compounds in a suspension medium, allowing for the production of large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ppo-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness as a polyphenol oxidase inhibitor.
Common Reagents and Conditions
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can enhance its inhibitory activity or modify its solubility and stability.
Wissenschaftliche Forschungsanwendungen
Ppo-IN-5 has a wide range of scientific research applications, including:
Wirkmechanismus
Ppo-IN-5 exerts its effects by binding to the active site of polyphenol oxidase enzymes, thereby inhibiting their activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the formation of brown pigments and other oxidative products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyrosinase Inhibitors: Compounds such as kojic acid and arbutin are also known to inhibit polyphenol oxidase activity, but they differ in their chemical structure and mode of action.
Laccase Inhibitors: Laccase inhibitors like sodium azide and cysteine inhibit a different class of polyphenol oxidases and have distinct applications.
Uniqueness of Ppo-IN-5
This compound is unique due to its high specificity for polyphenol oxidase enzymes and its ability to inhibit these enzymes under a wide range of conditions. This specificity makes it a valuable tool for research and industrial applications, where precise inhibition of polyphenol oxidase activity is required .
Eigenschaften
Molekularformel |
C18H16FN3O2S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[(E)-1-[2-fluoro-3-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-7-8-16(25-11)18(23)24-21-12(2)14-5-4-6-15(17(14)19)13-9-20-22(3)10-13/h4-10H,1-3H3/b21-12+ |
InChI-Schlüssel |
TXGGOEDEEVUZIX-CIAFOILYSA-N |
Isomerische SMILES |
CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=CC(=C2F)C3=CN(N=C3)C |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=CC(=C2F)C3=CN(N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


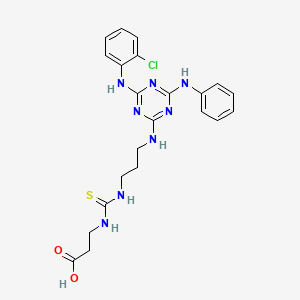
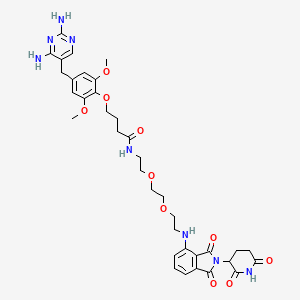
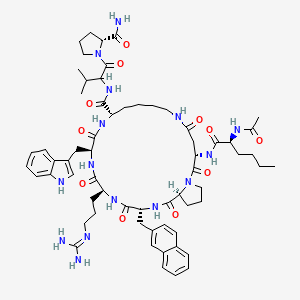
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
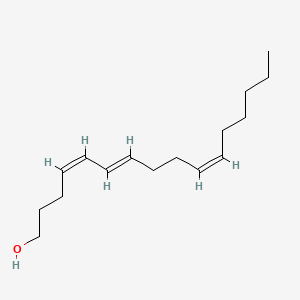
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
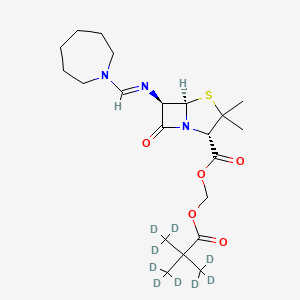

![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)

![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
